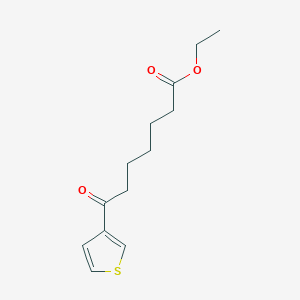

Ethyl 7-oxo-7-(3-thienyl)heptanoate

Description

Contextualizing Ethyl 7-oxo-7-(3-thienyl)heptanoate within Ketoester and Thiophene (B33073) Chemistry

The chemical behavior of this compound is best understood by examining its constituent parts: the ketoester chain and the thiophene ring.

Ketoesters are a class of organic compounds that feature both a ketone and an ester functional group. The presence of these two carbonyl-containing groups imparts a unique reactivity to the molecule. The ester group can undergo hydrolysis and transesterification reactions, while the ketone functionality is susceptible to nucleophilic attack and can participate in various condensation reactions. The methylene (B1212753) groups adjacent to the carbonyls exhibit enhanced acidity, making them suitable for a range of carbon-carbon bond-forming reactions.

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. cymitquimica.comcymitquimica.com This aromatic ring system is a common motif in many pharmaceuticals, agrochemicals, and materials with interesting electronic properties. cymitquimica.com The sulfur atom in the thiophene ring influences its electronic properties, making it more electron-rich than benzene (B151609) and susceptible to electrophilic substitution reactions, primarily at the C2 and C5 positions. cymitquimica.com The "3-thienyl" substitution pattern in this compound indicates that the heptanoate (B1214049) chain is attached to the third carbon atom of the thiophene ring.

The integration of the ketoester and thiophene functionalities in a single molecule creates a substrate with multiple reactive sites, allowing for a diverse range of chemical modifications.

Significance as a Model Compound for Reaction Mechanism Studies

While specific studies detailing this compound as a model compound for reaction mechanism studies are not extensively documented in publicly available literature, its structure suggests potential utility in this area. The clear distinction between the reactive centers—the ester carbonyl, the ketone carbonyl, the alpha-carbons, and the thiophene ring—would allow researchers to investigate the selectivity and mechanisms of various reagents and catalytic systems.

For instance, studies could be designed to explore:

Chemoselectivity: Investigating whether a particular reagent preferentially attacks the ketone or the ester carbonyl group.

Regioselectivity: In reactions involving the thiophene ring, determining the preferred site of substitution.

Reaction Kinetics: Studying the rates of different transformations to understand the influence of the various functional groups on reactivity.

The well-defined structure of this compound could provide clear and interpretable results in such mechanistic investigations.

Overview of Structural Features and Their Chemical Implications

The key structural features of this compound are the ethyl ester group, the heptanoyl chain with a ketone at the 7-position, and the 3-substituted thiophene ring.

| Feature | Chemical Implication |

| Ethyl Ester Group | Susceptible to hydrolysis to form the corresponding carboxylic acid. Can undergo transesterification in the presence of other alcohols. The adjacent methylene group can be deprotonated under basic conditions. |

| Ketone Carbonyl Group | A site for nucleophilic attack, allowing for the introduction of various functional groups. Can participate in aldol (B89426) condensations and other enolate-based reactions. |

| Alkyl Chain | Provides flexibility to the molecule and influences its physical properties such as solubility and boiling point. |

| 3-Thienyl Group | An aromatic, electron-rich heterocycle that can undergo electrophilic substitution. The sulfur atom can also coordinate to metal catalysts, influencing the outcome of certain reactions. The position of substitution at C3 leaves the more reactive C2 and C5 positions available for further functionalization. |

These features collectively make this compound a versatile building block in organic synthesis, with the potential for modification at multiple sites to generate a variety of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-oxo-7-thiophen-3-ylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-2-16-13(15)7-5-3-4-6-12(14)11-8-9-17-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDXXUNUTYBNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641868 | |

| Record name | Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-76-1 | |

| Record name | Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 7 Oxo 7 3 Thienyl Heptanoate

Established Synthetic Pathways for Ethyl 7-oxo-7-(3-thienyl)heptanoate

The traditional synthesis of aryl and heteroaryl ketones often relies on Friedel-Crafts acylation. However, the direct acylation of thiophene (B33073) presents challenges in controlling the position of substitution.

Multi-step Reaction Sequences for Thiophene and Heptanoate (B1214049) Moiety Integration

The integration of the thiophene and heptanoate moieties to form this compound typically involves a multi-step sequence. A common strategy involves the preparation of a reactive 3-thienyl organometallic species followed by its reaction with a suitable heptanoate derivative.

One plausible pathway begins with the bromination of thiophene to produce 3-bromothiophene (B43185). This compound serves as a crucial precursor for introducing functionality at the 3-position of the thiophene ring. sigmaaldrich.comorgsyn.orgwikipedia.org The subsequent step involves the formation of a Grignard reagent, 3-thienylmagnesium bromide, by reacting 3-bromothiophene with magnesium metal.

Alternatively, an organozinc reagent, such as 3-thienylzinc chloride, can be prepared. These organometallic intermediates are then reacted with an acylating agent like ethyl 7-chloro-7-oxoheptanoate. This electrophile can be synthesized from the corresponding dicarboxylic acid or its derivatives. The nucleophilic attack of the 3-thienyl organometallic compound on the acyl chloride functionality yields the desired ketoester, this compound.

The regioselectivity of the initial bromination or the generation of the organometallic species is key to obtaining the 3-substituted isomer. Direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acylthiophene due to the higher stability of the cationic intermediate formed during electrophilic attack at the C2 position. stackexchange.comechemi.com

Strategic Use of Precursors in Ketoester Synthesis

The choice of precursors is critical for the successful synthesis of this compound. As mentioned, 3-bromothiophene is a key starting material for accessing the 3-thienyl core. sigmaaldrich.comorgsyn.orgwikipedia.org For the seven-carbon chain, precursors such as pimelic acid (heptanedioic acid) or its derivatives are required. For instance, pimeloyl chloride can be mono-esterified to produce ethyl 7-chloro-7-oxoheptanoate.

Another approach involves the use of directed ortho-metalation (DoM). wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org In this strategy, a directing group on the thiophene ring guides the deprotonation and subsequent functionalization to the adjacent position. While typically used for ortho-substitution, specific directing groups can influence the regioselectivity of metalation on the thiophene ring.

Emerging Approaches in the Synthesis of Related Ketone and Ester Derivatives

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions that offer milder and more selective alternatives to classical methods for forming carbon-carbon bonds.

Metal-Catalyzed Coupling Reactions in Aryl/Heteroaryl Ketoester Synthesis

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Hiyama couplings, have become indispensable tools in organic synthesis. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.orgrsc.orgorganic-chemistry.orgyoutube.comyoutube.comorgsyn.orgmdpi.com These reactions allow for the coupling of an organometallic reagent with an organic halide or triflate.

In the context of synthesizing this compound, one could envision the following scenarios:

Suzuki Coupling: The reaction of 3-thienylboronic acid with ethyl 7-chloro-7-oxoheptanoate in the presence of a palladium catalyst and a base. youtube.commdpi.com

Negishi Coupling: The coupling of a pre-formed 3-thienylzinc halide with ethyl 7-chloro-7-oxoheptanoate, catalyzed by a palladium or nickel complex. wikipedia.orgrsc.orgorganic-chemistry.orgyoutube.comorgsyn.org

Hiyama Coupling: The reaction between a 3-thienylsilane and ethyl 7-chloro-7-oxoheptanoate, activated by a fluoride (B91410) source and catalyzed by palladium. nih.govorganic-chemistry.orgwikipedia.orgnih.gov

These methods often exhibit high functional group tolerance and can proceed under mild conditions, potentially leading to higher yields and fewer side products compared to traditional methods.

Advanced Reagent Systems for Enhanced Yield and Selectivity

Recent research has focused on developing more efficient and selective catalyst systems for cross-coupling reactions. This includes the use of specialized ligands that can enhance the activity and stability of the metal catalyst, as well as control the regioselectivity of the reaction. For instance, the use of bulky phosphine (B1218219) ligands in palladium catalysis can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Furthermore, the development of iron-catalyzed cross-coupling reactions is gaining attention as a more sustainable and cost-effective alternative to palladium-based systems. While still an emerging area, iron catalysts have shown promise in certain C-C bond-forming reactions.

Characterization Techniques for Synthetic Products in Academic Research

The unambiguous identification and characterization of newly synthesized compounds like this compound rely on a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the thiophene ring (typically in the aromatic region, ~7-8 ppm), the ethyl group of the ester (a quartet and a triplet), and the methylene (B1212753) groups of the heptanoate chain. The protons alpha to the carbonyl and the ester would be the most downfield among the aliphatic signals. oregonstate.edumnstate.edulibretexts.orgmodgraph.co.uk |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon of the ketone and the ester (typically in the range of 170-200 ppm), carbons of the thiophene ring (~120-150 ppm), and the aliphatic carbons of the ethyl and heptanoate groups. libretexts.orgscribd.comresearchgate.netoregonstate.educompoundchem.com |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester functional groups (typically in the region of 1650-1750 cm⁻¹), as well as C-H and C-S stretching vibrations associated with the thiophene ring. chemicalbook.comnist.govnist.gov |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the ethoxy group, the ethyl ester group, and cleavage at various points along the aliphatic chain. |

For comparison, the related compound 3-acetylthiophene (B72516) shows characteristic signals in its spectra that can help in assigning the peaks for this compound. chemicalbook.comnih.govsigmaaldrich.com For instance, the protons on the 3-substituted thiophene ring typically appear as distinct multiplets in the ¹H NMR spectrum.

Chromatographic Separations for Compound Isolation and Purification

Following the synthesis, the crude reaction mixture, which may contain the desired product, unreacted starting materials, the 2-substituted isomer, and other byproducts, requires purification. Column chromatography is the most common and effective method for the isolation of this compound. youtube.comresearchgate.net

The principle of this technique relies on the differential partitioning of the components of the mixture between a stationary phase and a mobile phase. For the purification of a moderately polar compound like a thienyl ketone, silica (B1680970) gel is a suitable stationary phase due to its polar nature. rsc.org

The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. The separation is achieved by gradually increasing the polarity of the eluent, a technique known as gradient elution. Less polar impurities will elute first, followed by the product, and then more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 1: Typical Conditions for Chromatographic Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate) |

| Loading Technique | The crude product can be dissolved in a minimal amount of a suitable solvent and loaded onto the column, or adsorbed onto a small amount of silica gel and dry-loaded. rochester.edu |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure compound. |

Spectroscopic and Spectrometric Methods for Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic and spectrometric techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number and chemical environment of the hydrogen atoms in the molecule. The expected spectrum of this compound would show distinct signals for the protons of the thienyl ring, the ethyl group of the ester, and the aliphatic chain.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2-8.4 | Doublet of doublets | 1H | Proton at C2 of the thiophene ring |

| ~7.6-7.8 | Doublet of doublets | 1H | Proton at C5 of the thiophene ring |

| ~7.3-7.5 | Doublet of doublets | 1H | Proton at C4 of the thiophene ring |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ (ethyl ester) |

| 2.95 | Triplet | 2H | -CH₂ -C=O (ketone) |

| 2.30 | Triplet | 2H | -CH₂ -C=O (ester) |

| 1.5-1.8 | Multiplet | 6H | -CH₂-CH₂ -CH₂ -CH₂ -CH₂- |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ (ethyl ester) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum will show characteristic peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons of the thiophene ring, and the aliphatic carbons. slideshare.netlibretexts.org

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195-200 | C=O (ketone) |

| ~173 | C=O (ester) |

| ~140 | C3 of thiophene (attached to the carbonyl group) |

| ~132 | C2 of thiophene |

| ~128 | C5 of thiophene |

| ~126 | C4 of thiophene |

| ~60.5 | -O-C H₂-CH₃ (ethyl ester) |

| ~43.0 | -C H₂-C=O (ketone) |

| ~34.0 | -C H₂-C=O (ester) |

| ~28-29 | Aliphatic -C H₂- carbons |

| ~24.5 | Aliphatic -C H₂- carbons |

| ~14.2 | -O-CH₂-C H₃ (ethyl ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic, thiophene) |

| ~2930, 2860 | Medium-Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1670 | Strong | C=O stretching (aryl ketone) ajol.info |

| ~1500-1600 | Medium-Weak | C=C stretching (aromatic, thiophene) |

| ~1240 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed, along with characteristic fragment ions resulting from the cleavage of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 254 | [M]⁺ (Molecular Ion) |

| 209 | [M - OCH₂CH₃]⁺ |

| 181 | [M - COOCH₂CH₃]⁺ |

| 111 | [C₄H₃SCO]⁺ (Thienoyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Mechanistic Investigations of Reactions Involving Ethyl 7 Oxo 7 3 Thienyl Heptanoate

Reaction Mechanisms of the Keto Group in Ethyl 7-oxo-7-(3-thienyl)heptanoate

The ketone functionality, specifically the carbonyl group, is a primary site of reactivity in this compound. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the adjacent α-protons exhibit acidity, enabling enolate formation.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the keto group is sp² hybridized and possesses a partial positive charge due to the electronegativity of the oxygen atom. This makes it an electrophilic center prone to nucleophilic attack, which proceeds via a tetrahedral intermediate. researchgate.netmdpi.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product.

The reversibility of this addition depends on the basicity of the nucleophile. researchgate.net Strong nucleophiles, such as those derived from organometallic reagents (e.g., Grignard reagents, organolithiums) or hydride sources (e.g., sodium borohydride (B1222165), lithium aluminum hydride), result in an irreversible addition. Weaker nucleophiles, such as water, alcohols, and amines, typically lead to reversible additions, and the position of the equilibrium can often be influenced by reaction conditions. researchgate.net

Table 1: Predicted Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile | Reagent Example | Product Type | Mechanistic Notes |

| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol | The hydride ion (H⁻) attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. |

| Organometallic | Grignard Reagent (R-MgBr) | Tertiary alcohol | The carbanionic R group adds to the carbonyl carbon, forming a new carbon-carbon bond. |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin | The cyanide ion (CN⁻) attacks the carbonyl carbon. The reaction is typically base-catalyzed. |

| Ylides | Wittig Reagent (Ph₃P=CHR) | Alkene | The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form a new carbon-carbon double bond. |

Enolate Chemistry and Alpha-Substitution Reactions

The α-protons adjacent to the carbonyl group in this compound are acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be resonance-stabilized. researchgate.net Enolates are potent nucleophiles and can undergo a variety of reactions, most notably α-substitution. researchgate.netgoogle.com

The formation of the enolate can be achieved by treatment with a suitable base. The choice of base can influence the regioselectivity of enolate formation if there were different α-protons, though in this specific molecule, the primary interest lies at the C6 position. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. researchgate.net

Once formed, the enolate can react with various electrophiles in SN2-type reactions. google.com This allows for the introduction of a wide range of substituents at the α-carbon.

Table 2: Predicted Alpha-Substitution Reactions via Enolate Intermediate

| Electrophile | Reagent Example | Product Type | Mechanistic Notes |

| Alkyl halide | Methyl iodide (CH₃I) | α-Alkylated ketone | The enolate acts as a nucleophile, displacing the halide from the alkyl halide. google.comresearchgate.net |

| Aldehyde/Ketone | Benzaldehyde | β-Hydroxy ketone | This is an aldol (B89426) addition reaction, where the enolate attacks the carbonyl carbon of the electrophile. |

| Halogen | Bromine (Br₂) | α-Halo ketone | The enolate attacks the bromine molecule, leading to the substitution of an α-proton with a bromine atom. |

Reactivity of the Thiophene (B33073) Ring in this compound

The thiophene ring is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. google.com The substituent already present on the ring, the 7-oxoheptanoate group, will direct incoming electrophiles.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

The acyl group attached to the C3 position of the thiophene ring is an electron-withdrawing group and acts as a deactivating meta-director in typical electrophilic aromatic substitutions. However, in the case of five-membered heterocycles like thiophene, the directing effects can be more complex. The sulfur atom can stabilize adjacent carbocations through resonance. Generally, electrophilic substitution on 3-substituted thiophenes preferentially occurs at the C5 position, as this leads to a more stable cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized over a larger part of the ring, including the sulfur atom. google.com Attack at the C2 or C4 positions is less favored.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reaction | Reagent Example | Predicted Major Product | Mechanistic Notes |

| Nitration | HNO₃/H₂SO₄ | Ethyl 7-(5-nitro-3-thienyl)-7-oxoheptanoate | The nitronium ion (NO₂⁺) acts as the electrophile. |

| Halogenation | Br₂/FeBr₃ | Ethyl 7-(5-bromo-3-thienyl)-7-oxoheptanoate | A Lewis acid catalyst polarizes the halogen molecule to generate the electrophile. |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Ethyl 7-(5-acetyl-3-thienyl)-7-oxoheptanoate | The acylium ion (CH₃CO⁺) is the electrophile. This reaction may be sluggish due to the deactivating nature of the existing acyl group. |

Organometallic Coupling Reactions Involving the Thiophene Moiety

The thiophene ring can also participate in various organometallic cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions typically require prior functionalization of the thiophene ring, for instance, through halogenation. A common strategy would be the bromination of the thiophene ring, likely at the 5-position as discussed above, followed by a coupling reaction.

Table 4: Predicted Organometallic Coupling Reactions

| Reaction | Reactants | Catalyst | Product Type | Mechanistic Notes |

| Suzuki Coupling | 5-Bromo-thienyl derivative + Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-thienyl derivative | Involves oxidative addition, transmetalation, and reductive elimination steps. |

| Stille Coupling | 5-Bromo-thienyl derivative + Organostannane | Pd(PPh₃)₄ | 5-Alkyl/Aryl-thienyl derivative | Similar catalytic cycle to Suzuki coupling. |

| Heck Coupling | 5-Bromo-thienyl derivative + Alkene | Pd(OAc)₂ | 5-Alkenyl-thienyl derivative | Proceeds via oxidative addition, migratory insertion, and β-hydride elimination. |

Transformations of the Ester Functionality

The ethyl ester group in this compound can undergo several characteristic transformations, primarily involving nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group.

Common transformations include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 7-oxo-7-(3-thienyl)heptanoic acid. Base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

Aminolysis: Reaction with an amine can form the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This would also reduce the ketone group. More selective reducing agents might be employed to target one functionality over the other, although this can be challenging.

Hydrolysis and Transesterification Reactions

The ester moiety of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acid or base.

Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be performed under acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): When treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), the ester is irreversibly hydrolyzed. rsc.orgrsc.org The hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate which then expels the ethoxide ion. A rapid acid-base reaction between the resulting carboxylic acid and the ethoxide (or another equivalent of hydroxide) drives the reaction to completion, forming the carboxylate salt and ethanol (B145695). rsc.orgnih.gov To obtain the free carboxylic acid, a final acidification step is necessary.

Interactive Data Table: Typical Conditions for Ester Hydrolysis

| Reaction | Catalyst/Reagent | Solvent | Conditions | Product(s) |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Water | Heat (reflux) | Carboxylic acid, Alcohol |

| Base-Promoted Hydrolysis | NaOH or KOH | Water/Alcohol mixture | Heat | Carboxylate salt, Alcohol |

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. organic-chemistry.orglibretexts.org

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, ethanol is eliminated, resulting in the new ester. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess, or the ethanol by-product is removed as it forms. organic-chemistry.org

Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol, generating a more potent alkoxide nucleophile. researchgate.net This alkoxide then attacks the ester carbonyl, leading to a tetrahedral intermediate. The subsequent elimination of the ethoxide ion yields the new ester. libretexts.org

The selective transesterification of β-keto esters is a well-documented process, often proceeding through an enol or acylketene intermediate. nih.gov While this compound is a γ-keto ester, the principles of catalysis and the general mechanism of nucleophilic acyl substitution remain applicable.

Reduction and Amidation Pathways of the Ester Moiety

The ester and ketone functionalities of this compound can be targeted by reducing agents and amines, leading to alcohols and amides, respectively.

Reduction:

The reduction of this compound can, in principle, occur at either the ketone or the ester carbonyl, or both. The outcome is highly dependent on the choice of reducing agent.

Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester group. youtube.combeilstein-journals.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is subsequently reduced by another equivalent of hydride to a primary alcohol. youtube.com Therefore, the reduction of the ester moiety of this compound with LiAlH₄ would yield a diol, as the ketone would also be reduced.

Chemoselective Reduction: It is possible to selectively reduce the ketone in the presence of the ester using milder reducing agents like sodium borohydride (NaBH₄). beilstein-journals.org NaBH₄ is generally not reactive enough to reduce esters but will readily reduce ketones to secondary alcohols. This would yield Ethyl 7-hydroxy-7-(3-thienyl)heptanoate. The reduction of ketones typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The presence of the thienyl group, an aromatic system, can influence the stereochemical outcome of the reduction if the adjacent carbon becomes a chiral center.

Interactive Data Table: Reduction Outcomes for Keto-Esters

| Reagent | Functional Group(s) Reduced | Expected Product from this compound |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 7-hydroxy-7-(3-thienyl)heptanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 7-(3-Thienyl)heptane-1,7-diol |

Amidation:

The conversion of the ester to an amide can be achieved by heating it with an amine. This reaction, often referred to as aminolysis, can be used to form primary, secondary, or tertiary amides depending on the amine used (ammonia, primary amine, or secondary amine, respectively). The mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group from the tetrahedral intermediate to form the amide. The reaction can be slow and may require elevated temperatures or the use of catalysts. More recent methods utilize reagents like sodium amidoboranes or tert-butoxide to facilitate the amidation of esters under milder conditions. The direct amidation of esters is a highly desirable transformation in organic synthesis.

Derivatization and Structural Analogs of Ethyl 7 Oxo 7 3 Thienyl Heptanoate

Systematic Modification of the Heptanoate (B1214049) Chain

Chain Length Alterations and Homologation Studies

The length of the alkyl chain connecting the thiophene (B33073) ring and the ester group can be systematically altered through homologation reactions. Standard homologation procedures, such as the Arndt-Eistert synthesis, can be employed to either lengthen or shorten the chain one carbon at a time. For instance, starting from the corresponding carboxylic acid, conversion to an acyl chloride followed by reaction with diazomethane (B1218177) can yield a diazoketone intermediate. Subsequent Wolff rearrangement in the presence of a suitable nucleophile, like ethanol (B145695), would result in the chain-extended ester. Conversely, degradation methods can be used to shorten the chain.

These modifications allow for a fine-tuning of the molecule's lipophilicity and spatial orientation of the terminal ester group relative to the thiophene moiety. Such alterations are crucial in structure-activity relationship (SAR) studies, where the goal is to understand how molecular shape and polarity influence biological or material properties.

| Modification | Starting Material | Key Reagents | Product | Reference |

| Chain Extension | 7-Oxo-7-(3-thienyl)heptanoic acid | 1. (COCl)₂, 2. CH₂N₂, 3. Ag₂O, EtOH | Ethyl 8-oxo-8-(3-thienyl)octanoate | General Arndt-Eistert Synthesis |

| Chain Shortening | 8-Oxo-8-(3-thienyl)octanoic acid | Barbier-Wieland degradation | 7-Oxo-7-(3-thienyl)heptanoic acid | General Barbier-Wieland Degradation |

This table presents theoretical homologation strategies based on established organic synthesis reactions, as direct experimental data for the target molecule is not widely available.

Introduction of Stereogenic Centers within the Alkyl Chain

The introduction of stereogenic centers into the linear alkyl chain can lead to chiral analogs of ethyl 7-oxo-7-(3-thienyl)heptanoate. This can be achieved through various stereoselective synthetic methods. For example, asymmetric reduction of a newly introduced ketone on the alkyl chain, or the use of chiral building blocks during the synthesis of the chain itself, can yield enantiomerically enriched or pure compounds.

The presence of a chiral center can have a profound impact on the molecule's interaction with biological systems, which are inherently chiral. The stereoselective synthesis of such analogs is therefore of significant interest in medicinal chemistry and drug design. For instance, the introduction of a hydroxyl group via asymmetric reduction of a corresponding ketone on the chain can lead to diastereomeric products with distinct biological profiles.

| Chiral Analog | Synthetic Strategy | Key Features | Potential Application |

| Ethyl (R/S)-x-hydroxy-7-oxo-7-(3-thienyl)heptanoate | Asymmetric reduction of a corresponding diketone precursor | Introduction of a chiral alcohol functionality | Probing chiral recognition in biological systems |

| Ethyl 7-oxo-7-(3-thienyl)-x-methylheptanoate | Use of a chiral methyl-substituted building block in the synthesis | Defined stereochemistry at a specific carbon in the chain | Studying the effect of steric bulk on activity/properties |

This table illustrates potential chiral analogs and the strategies to synthesize them, highlighting the importance of stereochemistry in chemical and biological studies.

Functionalization of the Thiophene Heterocycle

The thiophene ring is a key component of the molecule, and its functionalization can significantly alter the electronic properties and reactivity of the entire compound.

Regioselective Substitution Patterns on the Thiophene Ring

The thiophene ring in 3-acylthiophenes is susceptible to electrophilic substitution. The directing effect of the acyl group generally deactivates the ring towards electrophilic attack, but substitution can still occur, primarily at the 5-position, and to a lesser extent at the 2-position. Common electrophilic substitution reactions include halogenation (e.g., bromination, chlorination) and nitration.

For instance, bromination of this compound with N-bromosuccinimide (NBS) would be expected to yield primarily the 5-bromo derivative. Nitration can also be achieved using standard nitrating agents, with the position of nitration being influenced by the reaction conditions. nih.govnih.govrsc.org Such modifications introduce new reactive handles on the thiophene ring, allowing for further derivatization through cross-coupling reactions like Suzuki or Stille couplings.

| Reaction | Reagent | Major Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl 7-(5-bromo-3-thienyl)-7-oxoheptanoate | General thiophene bromination |

| Nitration | HNO₃/H₂SO₄ | Ethyl 7-(5-nitro-3-thienyl)-7-oxoheptanoate | nih.govnih.govrsc.org |

| Acylation | Acyl chloride/Lewis acid | Ethyl 7-(2-acyl-3-thienyl)-7-oxoheptanoate | Friedel-Crafts acylation |

This table provides examples of regioselective substitutions on the thiophene ring, based on the known reactivity of 3-acylthiophenes.

Incorporation of Fused Ring Systems and Polycyclic Aromatic Moieties

The thiophene ring can serve as a foundation for the construction of fused ring systems. For example, intramolecular cyclization reactions can be designed to form thieno-fused heterocycles. One common strategy involves the introduction of a suitable functional group at the 4-position of the thiophene ring, followed by a cyclization reaction that incorporates the side chain. This can lead to the formation of thieno[3,2-b]pyridine (B153574) or other related fused systems. youtube.com

Furthermore, the thiophene moiety can be coupled with polycyclic aromatic hydrocarbons (PAHs) through cross-coupling reactions. thieme-connect.deresearchgate.net For instance, a halogenated derivative of this compound can be reacted with a boronic acid derivative of a PAH (e.g., naphthalene, pyrene) under Suzuki coupling conditions. This would lead to novel hybrid molecules where the electronic and photophysical properties of the thiophene and the PAH are combined.

| Fused System/PAH Analog | Synthetic Approach | Key Precursor | Potential Properties |

| Thieno[3,2-c]pyridine derivative | Intramolecular cyclization | 4-functionalized this compound | Altered electronic properties, potential for new biological activities |

| Naphthyl-substituted thienyl derivative | Suzuki cross-coupling | Halogenated this compound and Naphthylboronic acid | Modified photophysical properties, potential for use in materials science |

| Pyrenyl-substituted thienyl derivative | Suzuki cross-coupling | Halogenated this compound and Pyreneboronic acid | Enhanced fluorescence, potential for use as molecular probes |

This table outlines strategies for creating more complex molecular architectures by building upon the thiophene ring.

Variations at the Keto and Ester Linkages

The keto and ester functional groups are key reactive sites in the molecule, and their modification provides another avenue for creating structural analogs.

The ketone at the 7-position can be reduced to a secondary alcohol, introducing a new chiral center. Stereoselective reduction methods can be employed to control the stereochemistry of this alcohol. For example, reduction with sodium borohydride (B1222165) would likely yield a racemic mixture of the corresponding alcohol, while the use of chiral reducing agents like (R)- or (S)-2-Methyl-CBS-oxazaborolidine could provide enantiomerically enriched products. The resulting alcohol can be further derivatized, for example, by etherification or esterification.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted to a variety of other functional groups. For instance, it can be coupled with different alcohols to form new esters (transesterification), or with amines to form amides. These modifications can significantly impact the molecule's solubility, polarity, and ability to participate in hydrogen bonding.

| Functional Group | Modification | Reagents | Product | Key Feature |

| Ketone | Reduction (non-selective) | NaBH₄ | Ethyl 7-hydroxy-7-(3-thienyl)heptanoate | Introduction of a hydroxyl group and a chiral center |

| Ketone | Reduction (stereoselective) | (R)-2-Methyl-CBS-oxazaborolidine | (R)-Ethyl 7-hydroxy-7-(3-thienyl)heptanoate | Enantiomerically enriched alcohol |

| Ester | Hydrolysis | NaOH, H₂O then H₃O⁺ | 7-Oxo-7-(3-thienyl)heptanoic acid | Carboxylic acid for further derivatization |

| Ester | Transesterification | R'OH, acid or base catalyst | R'-7-oxo-7-(3-thienyl)heptanoate | Variation of the ester alkyl group |

| Ester | Amidation | 1. NaOH, H₂O then H₃O⁺, 2. SOCl₂, 3. R'R''NH | N,N-dialkyl-7-oxo-7-(3-thienyl)heptanamide | Replacement of ester with an amide linkage |

This table summarizes key transformations of the keto and ester functionalities, leading to a wide array of derivatives with diverse chemical properties.

Replacement of the Ethyl Ester with Other Alkyl or Aryl Esters

General organic synthesis methodologies allow for the conversion of ethyl esters to other ester forms (e.g., methyl, tert-butyl, or phenyl esters) through processes like transesterification. This typically involves reacting the starting ester with a different alcohol in the presence of an acid or base catalyst. For instance, processes using titanium-containing catalysts are known to facilitate such reactions for various esters. Another established method involves the direct synthesis of aryl esters from carboxylic acids using reagents like triarylphosphites and N-iodosuccinimide.

However, no studies have been found that apply these general methods specifically to this compound. Consequently, there is no experimental data to compile into a table detailing reactants, conditions, and outcomes for the synthesis of other alkyl or aryl esters from this specific compound.

Conversion of the Keto Group to Other Carbonyl Derivatives or Reduced Forms

The ketone functional group is a versatile site for chemical modification. Standard reactions include:

Reduction to an alcohol: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding secondary alcohol, Ethyl 7-hydroxy-7-(3-thienyl)heptanoate.

Reductive deoxygenation: Complete removal of the keto group to form an alkyl chain via methods like the Wolff-Kishner or Clemmensen reductions.

Formation of Carbonyl Derivatives: Reaction with nucleophiles like hydroxylamine (B1172632) to form oximes, hydrazine (B178648) to form hydrazones, or thiols to form thioacetals.

Despite the theoretical feasibility of these transformations, the scientific literature lacks specific examples where this compound is used as the substrate. Without documented research, it is impossible to present factual findings or create a data table summarizing the synthesis of its carbonyl derivatives or reduced forms.

Computational and Theoretical Chemistry Studies of Ethyl 7 Oxo 7 3 Thienyl Heptanoate

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of Ethyl 7-oxo-7-(3-thienyl)heptanoate would calculate the electron density to determine the molecule's ground state geometry—the lowest energy arrangement of its atoms. This involves optimizing bond lengths, bond angles, and dihedral angles.

From these calculations, a variety of electronic properties could be derived. For instance, the distribution of electron density would reveal the molecule's polarity and identify electrophilic and nucleophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Ground State Energy | -X Hartrees | A measure of the molecule's stability. |

| HOMO Energy | -Y eV | Relates to the ability to donate electrons. |

| LUMO Energy | +Z eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and stability. |

| Dipole Moment | D Debyes | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

The flexible heptanoate (B1214049) chain in this compound allows it to adopt numerous conformations. A thorough conformational analysis would be necessary to identify the most stable conformers, which are the ones that are most likely to be present at a given temperature. This involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often difficult to obtain through experiments alone.

For any chemical reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to identify the transition state—the highest energy point along the reaction pathway. By characterizing the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism.

The reaction pathway, or reaction coordinate, connects the reactants, transition state, and products. Calculating this pathway allows for a step-by-step visualization of how bonds are broken and formed during the reaction.

These theoretical calculations can provide valuable predictions about how fast a reaction will proceed and what the final product distribution will be.

Spectroscopic Property Prediction through Computational Methods

Computational methods can also be used to predict the spectroscopic properties of this compound. For example, calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. These predicted spectra can be compared with experimental spectra to help confirm the molecule's structure. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of NMR spectra.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Data |

| Infrared (IR) Spectroscopy | Predicted vibrational frequencies for C=O (ketone and ester), C-O, C-S, and C-H bonds. |

| ¹H NMR Spectroscopy | Predicted chemical shifts for the protons on the thienyl ring, the heptanoate chain, and the ethyl group. |

| ¹³C NMR Spectroscopy | Predicted chemical shifts for all carbon atoms in the molecule. |

Note: This table illustrates the types of spectroscopic data that could be predicted computationally.

Vibrational Spectroscopy Simulations for Band Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. However, the experimental spectra of polyatomic molecules like this compound can be complex, with numerous overlapping bands. Computational simulations of these spectra are therefore crucial for the accurate assignment of vibrational bands to specific molecular motions.

Theoretical calculations, typically employing DFT methods with functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These predicted frequencies, while often systematically higher than experimental values due to the harmonic approximation and the neglect of solvent effects, can be scaled using empirical factors to provide a robust correlation with experimental data. The analysis of the computed vibrational modes allows for an unambiguous assignment of key functional group vibrations. For instance, the characteristic stretching frequency of the ester carbonyl group (C=O) and the ketone carbonyl group can be distinguished based on their calculated positions and intensities. mdpi.com Similarly, the various C-H and C-C stretching and bending modes of the thiophene (B33073) ring and the aliphatic chain can be precisely identified. researchgate.net

The simulation of both IR and Raman spectra is particularly powerful. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability, providing complementary information. nih.gov For this compound, DFT calculations would be expected to predict a strong IR absorption for the C=O stretching modes due to their significant polarity. Conversely, the C-S stretching mode of the thiophene ring might be more prominent in the Raman spectrum. The comparison of simulated and experimental spectra aids in confirming the molecular structure and understanding the influence of the thienyl and ethyl heptanoate moieties on each other's vibrational characteristics. nih.gov

Below is an illustrative table of theoretically predicted and scaled vibrational frequencies for key functional groups of this compound, based on typical DFT B3LYP/6-311++G(d,p) calculations.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is not available.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

| 3150 | 3024 | Medium | Low | C-H stretch (Thiophene) |

| 3010 | 2890 | Low | High | C-H stretch (Aliphatic) |

| 1780 | 1710 | Very Strong | Medium | C=O stretch (Ester) |

| 1725 | 1658 | Strong | Medium | C=O stretch (Ketone) |

| 1480 | 1421 | Medium | Strong | C=C stretch (Thiophene) |

| 1250 | 1200 | Strong | Low | C-O stretch (Ester) |

| 780 | 749 | Medium | Medium | C-S stretch (Thiophene) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a standard procedure for confirming structural assignments and resolving ambiguities in experimental spectra. nih.govmdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for calculating NMR chemical shifts. hebmu.edu.cnnih.gov The process involves optimizing the molecular geometry of this compound and then performing the GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, commonly tetramethylsilane (B1202638) (TMS).

For this compound, these calculations can predict the chemical shifts for the distinct protons and carbons of the thiophene ring, the ethyl group, and the heptanoate chain. This is particularly useful for assigning the signals of the thiophene protons, whose chemical shifts are sensitive to the substitution pattern. Furthermore, the calculations can help in assigning the ¹³C signals of the two carbonyl carbons (ester and ketone), which are expected to appear in the downfield region of the spectrum. researchgate.net The accuracy of the predicted chemical shifts is often high enough to distinguish between different isomers or conformers of a molecule. mdpi.com

The following tables present hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT/GIAO calculations.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is not available.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene H | 7.2 - 8.0 | m | 3H |

| -CH₂- (next to ketone C=O) | 2.95 | t | 2H |

| -CH₂- (next to ester C=O) | 2.30 | t | 2H |

| -CH₂- (ethyl) | 4.15 | q | 2H |

| -CH₃ (ethyl) | 1.25 | t | 3H |

| Aliphatic -CH₂- | 1.3 - 1.7 | m | 6H |

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is not available.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 173.5 |

| C=O (Ketone) | 198.0 |

| Thiophene C | 125 - 140 |

| -CH₂- (next to ketone C=O) | 43.0 |

| -CH₂- (next to ester C=O) | 34.0 |

| -CH₂- (ethyl) | 60.5 |

| Aliphatic -CH₂- | 24 - 29 |

| -CH₃ (ethyl) | 14.2 |

Role of Ethyl 7 Oxo 7 3 Thienyl Heptanoate in Advanced Organic Synthesis

A Versatile Building Block for Complex Heterocyclic Architectures

The inherent functionalities of ethyl 7-oxo-7-(3-thienyl)heptanoate make it an ideal starting material for the synthesis of a variety of complex heterocyclic structures. The presence of the thiophene (B33073) ring, a well-known pharmacophore, coupled with the dicarbonyl-like nature of the molecule, opens avenues for constructing novel fused and polycyclic systems.

Synthesis of Thiophene-Fused Compounds and Derivatives

The 3-thienyl ketone moiety of this compound serves as a key handle for the construction of thiophene-fused ring systems. Thiophenes are significant heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org The reactivity of the ketone allows for a range of classical and modern cyclization strategies. For instance, in reactions analogous to the Gewald reaction, the ketone can condense with α-cyanoesters in the presence of elemental sulfur and a base to yield highly substituted 2-aminothiophenes. wikipedia.orgumich.edu This approach would lead to the formation of a new thiophene ring fused or linked to the existing one, creating complex thienothiophene-like scaffolds which are valuable in materials science and medicinal chemistry. mdpi.com

Furthermore, the Paal-Knorr synthesis, a traditional method for synthesizing thiophenes from 1,4-dicarbonyl compounds, provides a conceptual framework for the potential cyclization of derivatives of this compound. wikipedia.orgorganic-chemistry.org By introducing a second carbonyl group at the appropriate position along the heptanoate (B1214049) chain, intramolecular cyclization using a sulfur source like phosphorus pentasulfide or Lawesson's reagent could yield novel bicyclic thiophene derivatives. chem-station.com

Incorporation into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound, with a reactive ketone at one end and an ester at the other, makes it a promising candidate for the synthesis of macrocycles and polymers. The long aliphatic chain provides the necessary flexibility and length for the formation of large ring structures.

Macrocyclization could be achieved through intramolecular reactions, such as an intramolecular Wittig reaction or an intramolecular alkylation, after suitable modification of the terminal ester group. Alternatively, intermolecular reactions under high-dilution conditions could be employed. For example, condensation of the ketone with a difunctional reagent, followed by cyclization with the ester group, could lead to the formation of novel thiophene-containing macrocycles.

In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of polyesters and other functional polymers. The ester group can undergo transesterification polymerization with diols, while the ketone functionality offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties. The resulting polymers, incorporating the rigid and electronically active thiophene unit, could exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics. The polymerization of thiophene and its derivatives to form polythiophenes is a well-established field, and this compound could serve as a monomer to create polymers with unique side-chain functionalities. wikipedia.org

A Precursor in the Development of Fine Chemicals and Intermediates

Beyond the synthesis of complex heterocycles, this compound serves as a valuable precursor for the preparation of a wide array of fine chemicals and organic intermediates. Its functional groups can be selectively transformed to introduce new functionalities and build molecular complexity.

Preparation of Chemically Diverse Organic Intermediates

The ketone and ester groups of this compound can be independently or concurrently modified to generate a library of valuable intermediates. For instance, reduction of the ketone would yield a secondary alcohol, which can be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. guidechem.com The combination of these transformations allows for the synthesis of a diverse range of molecules with potential applications in various fields of chemistry.

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaBH42. H3O+ | Ethyl 7-hydroxy-7-(3-thienyl)heptanoate |

| This compound | 1. LiAlH42. H3O+ | 7-(3-Thienyl)heptane-1,7-diol |

| This compound | 1. NaOH, H2O2. H3O+ | 7-Oxo-7-(3-thienyl)heptanoic acid |

| 7-Oxo-7-(3-thienyl)heptanoic acid | SOCl2 | 7-Oxo-7-(3-thienyl)heptanoyl chloride |

| 7-Oxo-7-(3-thienyl)heptanoyl chloride | R2NH | N,N-Dialkyl-7-oxo-7-(3-thienyl)heptanamide |

Table 1: Examples of Diverse Organic Intermediates from this compound

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The ketone functionality of this compound makes it a suitable substrate for various MCRs. For example, it could participate in a Biginelli-type reaction with an aldehyde and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones containing a thiophene moiety. Similarly, in a Hantzsch-type synthesis, it could react with an aldehyde and two equivalents of a β-ketoester in the presence of ammonia (B1221849) to produce substituted dihydropyridines. The products of these MCRs are often biologically active and are of great interest in medicinal chemistry.

Methodological Development in C-C and C-Heteroatom Bond Formation

The unique structure of this compound also lends itself to the development of new synthetic methodologies, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The presence of the α-protons to the ketone allows for enolate formation and subsequent alkylation or acylation reactions, providing a means to construct new C-C bonds.

Furthermore, the thiophene ring itself can be functionalized through electrophilic substitution reactions, although the presence of the deactivating acyl group needs to be considered. The development of novel catalytic systems to achieve selective C-H activation and functionalization of the thiophene ring in the presence of the other functional groups is an active area of research. Such methodologies would significantly enhance the synthetic utility of this building block and open up new avenues for the creation of novel molecular architectures.

Exploration of Novel Synthetic Methodologies Utilizing Ketoesters

The class of molecules known as ketoesters, to which this compound belongs, are pivotal intermediates in organic chemistry. researchgate.netnih.gov Their bifunctional nature allows for a wide array of chemical transformations, making them ideal starting materials for synthesizing more complex molecules. researchgate.netnih.gov

One novel approach involves the use of organoselenium reagents. For instance, α-phenylseleno acetate (B1210297) can be treated with lithium diisopropylamide (LDA) to form a selenium-stabilized carbanion. This carbanion can then react with an appropriate aldehyde, followed by a selenoxide syn-elimination to yield a β-ketoester. researchgate.net This method provides a valuable route for the synthesis of various ketoesters.

Another innovative methodology is the palladium-catalyzed reaction of allylic esters of β-keto acids. These reactions proceed through the formation of palladium enolates after decarboxylation, which can then undergo several transformations, including reductive elimination to form α-allyl ketones or elimination of a β-hydrogen to produce α,β-unsaturated ketones.

Furthermore, new synthetic technologies have been developed for the preparation and elaboration of α-tosyloxy ketones. These can be synthesized from olefins or ketones and can react with a variety of nucleophiles to introduce new functional groups or to form heterocyclic systems. nih.gov

Vicinal ketoesters, which have a carbonyl group adjacent to the ester, are also valuable synthetic intermediates. nih.gov Their high electrophilicity and the density of functional groups make them attractive for the total synthesis of natural products. nih.gov Key reactions involving these intermediates include aldol (B89426) additions, carbonyl ene reactions, and Mannich reactions. nih.gov

The synthesis of various heterocyclic compounds can also be achieved using ketoester derivatives. For example, ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate derivatives have been prepared from the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonate derivatives. scielo.org.za Similarly, ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates have been synthesized through the reaction of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides. researchgate.netresearchgate.net

| Synthetic Methodology | Key Reagents | Product Type | Reference |

| Organoselenium Approach | α-phenylseleno acetate, LDA, Aldehyde | β-Ketoester | researchgate.net |

| Palladium Catalysis | Allylic esters of β-keto acids, Palladium catalyst | α-Allyl ketones, α,β-Unsaturated ketones | |

| α-Tosyloxy Ketone Chemistry | Olefins/Ketones, Arylsulfonic acids, Nucleophiles | Functionalized ketones, Heterocycles | nih.gov |

| Vicinal Ketoester Reactions | Vicinal ketoesters | Complex natural products | nih.gov |

| Heterocycle Synthesis | Ketoester derivatives, Amines/Hydrazonoyl chlorides | Pyrimidines, Quinoxalines | scielo.org.zaresearchgate.netresearchgate.net |

Design and Implementation of Asymmetric Synthesis Approaches

The presence of a prochiral ketone in this compound makes it an excellent substrate for asymmetric synthesis, leading to the formation of chiral alcohols and other enantiomerically enriched compounds. These chiral products are highly valuable in the pharmaceutical and agrochemical industries. nih.gov A primary method to achieve this is through the asymmetric reduction of the ketone functionality.

Biocatalytic Reductions:

Enzyme-catalyzed enantioselective reductions have gained prominence as an environmentally friendly approach to producing chiral alcohols. nih.gov Dehydrogenases/reductases from various microorganisms are effective biocatalysts for the reduction of prochiral ketones and ketoesters. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of a wide range of ketones and β-ketoesters, often yielding products with excellent enantiomeric excess (e.e.). nih.gov The use of whole-cell catalysts containing the overexpressed enzyme simplifies the process and allows for efficient cofactor regeneration. nih.gov Plant tissues, such as those from apples, carrots, and potatoes, have also been employed as biocatalysts for the asymmetric reduction of ketones, providing both (R)- and (S)-alcohols with high enantioselectivity. nih.gov

Chemical Catalytic Reductions:

Chiral metal complexes are widely used for the catalytic asymmetric reduction of ketones. nih.govwikipedia.org Ruthenium catalysts, particularly those with chiral diamine ligands, are effective for transfer hydrogenation reactions using isopropanol (B130326) as the hydrogen source. wikipedia.org Chiral oxazaborolidine catalysts, used in conjunction with borane (B79455) or catecholborane, are also commonly employed for the enantioselective reduction of simple ketones. wikipedia.orggoogle.com These catalytic methods are advantageous as only a small amount of the chiral catalyst is required. wikipedia.org

Other Asymmetric Strategies:

Beyond reduction, other asymmetric transformations of ketoesters have been developed. The Michael addition of chiral carbene complexes to α,β-unsaturated ketones can produce δ-ketoesters with high induction. rsc.org Additionally, carboxyl-assisted site- and enantio-selective additions of polyfunctional nucleophiles to imines and carbonyls have been developed to afford δ-substituted-β-ketoesters with good yields and enantioselectivities. rsc.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also been applied to the asymmetric fluorination of β-ketoesters. mdpi.com

| Asymmetric Approach | Catalyst/Reagent | Product | Key Features | Reference |

| Biocatalytic Reduction | Dehydrogenases (e.g., PEDH), Plant tissues | Chiral Alcohols | High enantioselectivity, Mild conditions | nih.govnih.gov |

| Catalytic Transfer Hydrogenation | Chiral Ruthenium-diamine complexes, Isopropanol | Chiral Alcohols | Catalytic amount of chiral ligand | wikipedia.org |

| Catalytic Borane Reduction | Chiral Oxazaborolidine, Borane/Catecholborane | Chiral Alcohols | Effective for simple ketones | wikipedia.orggoogle.com |

| Asymmetric Michael Addition | Chiral Carbene Complexes | δ-Ketoesters | High asymmetric induction | rsc.org |

| Carboxyl-Assisted Addition | Polyfunctional Nucleophiles | δ-Substituted-β-ketoesters | Good yields and enantioselectivities | rsc.org |

| Asymmetric Fluorination | Chiral Quaternary Ammonium Salts | α-Fluoro-β-ketoesters | Phase-transfer catalysis | mdpi.com |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thienyl-containing compounds, including ketones and their derivatives, is an active area of research. nih.govuniv.kiev.ua Current synthetic strategies often rely on classical methods that may involve multiple steps, harsh reaction conditions, or the use of stoichiometric reagents. nih.gov Future research should prioritize the development of more efficient and sustainable synthetic routes to Ethyl 7-oxo-7-(3-thienyl)heptanoate.

Key areas for investigation include:

Catalytic Approaches: Exploring novel catalytic systems, such as those based on transition metals, to facilitate the key bond-forming reactions in the synthesis of the target molecule. This could lead to higher yields, reduced waste, and milder reaction conditions.

One-Pot Syntheses: Designing one-pot or tandem reaction sequences where multiple synthetic transformations occur in a single reaction vessel. nih.gov This approach minimizes purification steps, saving time, and reducing solvent consumption.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis. Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for easier scale-up.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable starting materials, environmentally benign solvents, and atom-economical reactions, to minimize the environmental footprint of the synthesis.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Cross-Coupling | High efficiency, selectivity, and functional group tolerance. nih.gov | Catalyst cost and removal, optimization of reaction conditions. |

| One-Pot Reactions | Increased efficiency, reduced waste and cost. nih.gov | Compatibility of sequential reaction steps, potential for side reactions. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Advanced Mechanistic Studies Using In-Situ Spectroscopy and Reaction Monitoring

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. Future research should employ advanced analytical techniques to gain detailed insights into the formation of this compound.

Promising techniques include:

In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. nih.govdtu.dk This allows for the identification of transient species and the elucidation of reaction pathways.

Resonance Raman Spectroscopy: This technique can provide detailed information about the structural dynamics of the thienyl ketone moiety in its excited states, which is valuable for understanding its photochemical properties. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and calculate activation energies. researchgate.net This computational approach complements experimental studies and provides a deeper understanding of the reaction mechanism at a molecular level.

Exploration of Novel Derivatization Strategies and Combinatorial Approaches

The synthesis of derivatives of this compound can lead to the discovery of new compounds with potentially enhanced or entirely new properties.

Future research in this area should focus on:

Combinatorial Chemistry: This high-throughput approach involves the systematic and repetitive linking of different "building blocks" to a core scaffold to generate a large library of structurally related compounds. nih.govyoutube.com Applying combinatorial strategies to this compound could rapidly produce a diverse set of analogs for screening. core.ac.uk

Targeted Derivatization: Modifying specific functional groups within the molecule, such as the ketone or the ester, can fine-tune its physicochemical properties. For instance, reduction of the ketone or amidation of the ester would yield new classes of derivatives.

Bioisosteric Replacement: Replacing the thienyl ring with other heterocyclic systems can lead to compounds with similar biological activities but potentially different metabolic stabilities or toxicity profiles.

| Derivatization Strategy | Potential Outcome | Example Modification |

| Modification of the Ketone | Altered reactivity and polarity. | Reduction to an alcohol, conversion to a thioketone. |

| Modification of the Ester | Changes in solubility and metabolic stability. | Hydrolysis to a carboxylic acid, amidation to an amide. |

| Modification of the Thienyl Ring | Altered electronic properties and binding interactions. | Introduction of substituents on the thiophene (B33073) ring. |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analog Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. escholarship.orgnih.gov

Future applications of ML and AI in the study of this compound and its analogs include:

Predictive Modeling: Developing ML models to predict various properties of designed analogs, such as their solubility, reactivity, and potential biological activity. duke.edufrontiersin.org This can help prioritize the synthesis of the most promising candidates.

Generative Models: Using generative deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel molecules with optimized properties based on the core structure of this compound. nih.gov

Explainable AI (XAI): Employing XAI techniques to understand the structural features that are most important for a given predicted property. researchgate.net This can provide valuable insights for rational drug design and lead optimization.

The integration of these advanced computational tools has the potential to significantly accelerate the discovery and development of new thienyl-containing compounds with valuable applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 7-oxo-7-(3-thienyl)heptanoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety goggles, nitrile gloves, and lab coats. Avoid skin/eye contact due to irritation risks (H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols, as the compound may cause respiratory irritation (H335) .

- Spill Management : Absorb spills with inert materials (e.g., sand), avoid water to prevent environmental contamination, and dispose following hazardous waste regulations .

- Storage : Store in sealed containers away from incompatible materials (e.g., strong oxidizers) at room temperature .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

- Methodological Answer :

- Synthesis : A plausible route involves condensation of 3-thienylmagnesium bromide with ethyl 7-oxoheptanoate, followed by acid-catalyzed cyclization. Monitor reaction progress via TLC or HPLC .

- Purification : Use fractional distillation under reduced pressure (predicted boiling point: ~424°C) or recrystallization from ethanol/water mixtures. Confirm purity via NMR (1H/13C) and GC-MS to detect residual solvents or byproducts .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Density and Solubility : Measure density experimentally (predicted: ~1.08 g/cm³) using a pycnometer. Test solubility in polar (water, ethanol) and nonpolar solvents (hexane) to inform reaction solvent selection .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify melting points or phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental data across multiple techniques (e.g., GC for boiling point vs. computational predictions using group contribution methods). For example, predicted boiling points may vary due to thiophene ring interactions; validate via high-vacuum distillation coupled with mass spectrometry .

- Error Analysis : Assess impurities (e.g., residual thiophene derivatives) via HPLC or FTIR. Contradictions in density could arise from stereoisomerism; use chiral chromatography or X-ray crystallography to confirm structural homogeneity .

Q. What experimental strategies can mitigate the risk of side reactions during the synthesis of this compound?

- Methodological Answer :

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the ester group. Control temperature (e.g., 0–5°C during Grignard reagent addition) to suppress thiophene ring oxidation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Monitor byproducts via LC-MS and adjust stoichiometry iteratively .

Q. How can researchers evaluate the compound’s potential biological activity while addressing conflicting toxicity data?

- Methodological Answer :

- In Vitro Assays : Conduct dose-response studies in bacterial models (e.g., E. coli or S. aureus) to assess antibacterial activity. Compare results with structurally similar compounds (e.g., ethyl 7-oxo-7-phenylheptanoate) to identify structure-activity relationships .

- Toxicity Profiling : Use zebrafish embryo models to evaluate acute toxicity (LC50). Cross-reference with SDS-reported oral toxicity (H302) and adjust in vivo dosing protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products